2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and a pyridinylmethylacetamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions to form the diazepine ring.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the furan derivative is reacted with the diazepine core in the presence of a Lewis acid catalyst.
Attachment of the Pyridinylmethylacetamide Moiety: This step involves the reaction of the intermediate compound with pyridin-4-ylmethylamine and acetic anhydride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan ring and the pyridinylmethylacetamide moiety provides distinct electronic and steric properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H28N4O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C27H28N4O3/c1-27(2)14-20-25(22(32)15-27)26(23-8-5-13-34-23)31(21-7-4-3-6-19(21)30-20)17-24(33)29-16-18-9-11-28-12-10-18/h3-13,26,30H,14-17H2,1-2H3,(H,29,33) |
InChI Key |
REBZFJWUFLOXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=NC=C4)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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